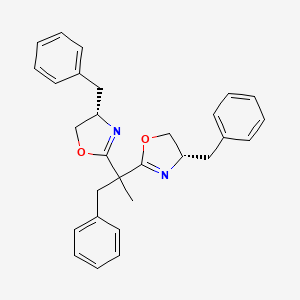

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a propane-2,2-diyl core substituted with a phenyl group and two 4-benzyl-4,5-dihydrooxazole moieties in the (4S,4'S) configuration. Its stereochemistry and substitution pattern make it a versatile ligand in asymmetric catalysis, particularly in reactions requiring precise steric and electronic control . The benzyl groups on the oxazoline rings contribute to moderate steric bulk while maintaining sufficient flexibility for substrate binding. This compound is commercially available with high enantiomeric excess (≥99% ee) and purity (≥98%), indicating its importance in synthetic chemistry .

Properties

IUPAC Name |

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-29(19-24-15-9-4-10-16-24,27-30-25(20-32-27)17-22-11-5-2-6-12-22)28-31-26(21-33-28)18-23-13-7-3-8-14-23/h2-16,25-26H,17-21H2,1H3/t25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDFXLZJORKSHN-UIOOFZCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=CC=C1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a compound that has garnered attention due to its potential biological activities. This article explores its structural properties, synthesis, and various biological activities including antifungal and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- Molecular Formula : C29H30N2O2

- Molecular Weight : 438.57 g/mol

- CAS Number : 1615699-79-0

- Purity : ≥ 97% .

The compound features a unique bis(4-benzyl-4,5-dihydrooxazole) structure which contributes to its diverse biological activities.

Synthesis

The synthesis of (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The detailed synthetic pathway is often proprietary but generally follows established organic synthesis protocols.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related 4,5-dihydrooxazole derivatives. For instance:

- Compounds derived from 4-benzyl-4,5-dihydrooxazole exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

- Minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL , indicating potent antifungal activity .

Anticancer Activity

Preliminary investigations suggest that compounds with similar structures may also demonstrate anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction or cell cycle arrest.

Study on Antifungal Efficacy

In a comparative study conducted by researchers in 2021:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| A30 | 0.03 | Candida albicans |

| A31 | 0.25 | Cryptococcus neoformans |

| A32 | 0.50 | Aspergillus fumigatus |

This study underscores the potential of oxazole derivatives in treating fungal infections .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole). Related compounds have shown favorable pharmacokinetic profiles with:

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of this compound lies in its role as a ligand in asymmetric catalysis. It facilitates the formation of chiral products from achiral substrates, which is crucial in the synthesis of pharmaceuticals and agrochemicals. The oxazoline moiety in its structure enhances its ability to form stable complexes with transition metals, thereby improving catalytic activity.

Case Studies

- Catalytic Reactions : Research has demonstrated that oxazoline ligands can significantly enhance the enantioselectivity in reactions such as the asymmetric hydrogenation of ketones and imines. For instance, studies have shown that using (4S,4'S)-bis(oxazoline) ligands with palladium catalysts leads to improved yields and selectivity in producing optically active amines .

Pharmaceutical Applications

Due to its ability to generate chiral compounds, (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is also explored for applications in drug development. Chiral drugs often exhibit different biological activities compared to their racemic mixtures; thus, this compound's utility in synthesizing such drugs is invaluable.

Notable Findings

- Drug Synthesis : The compound has been utilized in synthesizing various chiral intermediates that are precursors to active pharmaceutical ingredients (APIs). Its effectiveness in producing high-purity chiral compounds positions it as a key player in pharmaceutical chemistry .

Material Science

In addition to its applications in catalysis and pharmaceuticals, this compound is being investigated for use in material science. Its unique structural features may allow it to act as a building block for creating new materials with specific properties.

Research Insights

- Polymer Chemistry : Preliminary studies suggest that incorporating oxazoline-based ligands into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Catalysis | Ligand for transition metals in chiral synthesis | High enantioselectivity and yield |

| Pharmaceutical Synthesis | Production of chiral intermediates for APIs | Enhanced biological activity of drugs |

| Material Science | Potential use in developing advanced materials | Improved thermal stability and mechanical strength |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Catalytic Performance

- Cycloaddition Reactions: The tert-butyl-substituted bis(oxazoline) in achieved 89% yield and high enantioselectivity in Cu-catalyzed nitrone cycloadditions, outperforming Zn analogues. In contrast, the benzyl-substituted target compound may offer faster reaction rates due to reduced steric hindrance but lower selectivity . A pyridine-core bis(oxazoline) with isopropyl substituents () catalyzed Rh-mediated hydrosilylation of acetophenone in 94% yield, highlighting core structure versatility .

- Synthetic Efficiency: Yields for bis(oxazoline) synthesis vary significantly: 83% for iso-propyl variants () vs. 41% for methoxy-substituted derivatives ().

Physical and Spectral Properties

- Solubility: tert-Butyl groups () enhance solubility in non-polar solvents (e.g., hexane), whereas benzyl groups (target compound) improve compatibility with polar aprotic solvents (e.g., THF) .

- IR/NMR Data :

- The absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the persistent C=N stretches (~1650 cm⁻¹) in oxazolines, confirming structural integrity .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction begins with the nucleophilic attack of (R)-2-amino-1-phenylpropanol (6a ) on 1-phenylpropane-2,2-dicarbonyl derivatives (e.g., diesters or diacid chlorides). Ti(OPr)₄ coordinates to the carbonyl oxygen, enhancing electrophilicity and enabling amide bond formation. Subsequent intramolecular cyclization eliminates water, forming the oxazoline rings. The (4S,4'S) configuration arises from the chiral β-amino alcohol’s (R)-stereochemistry, which inverts during ring closure.

Key Steps:

-

Amide Formation:

-

Cyclodehydration:

Optimization and Yields

Reaction conditions in toluene under reflux for 24 hours yield the target compound at ~75% efficiency. Catalyst loading (10–20 mol%) and stoichiometric ratios of β-amino alcohol to diketone (2:1) are critical for minimizing byproducts like mono-oxazolines or over-dehydrated species.

Stepwise Synthesis via Bis-Amide Intermediates

An alternative approach isolates the bis-amide intermediate before cyclization, offering better control over stereochemistry and purity. This method, detailed in azabis(oxazoline) ligand syntheses, involves two distinct phases.

Bis-Amide Preparation

The diketone (1-phenylpropane-2,2-dione) reacts with (R)-2-amino-1-phenylpropanol in dichloromethane at 0°C, yielding a bis-amide alcohol. Triethylamine is often added to scavenge HCl generated from acyl chloride precursors.

Example Protocol:

-

Reactants: 1-phenylpropane-2,2-diacid chloride (1 eq), (R)-2-amino-1-phenylpropanol (2.2 eq)

-

Conditions: 0°C, 12 h, N₂ atmosphere

-

Workup: Aqueous NaHCO₃ wash, dried over MgSO₄, concentrated in vacuo

Cyclodehydration with Acid Catalysts

The bis-amide undergoes dehydration using Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., TiCl₄). Sulfuric acid (0.5 eq) in toluene at 110°C for 6 hours achieves ~65% conversion to the bis(oxazoline).

Side Reactions:

-

Partial Cyclization: Forms mono-oxazoline impurities (<10%).

-

Racemization: Minimized by avoiding excessive heating (>120°C).

Comparative Analysis of Methods

Solvent and Temperature Effects

Solvent Screening

Temperature Optimization

-

Cyclization: Performed at 80–110°C. Lower temperatures (<80°C) slow dehydration, while higher temperatures (>120°C) promote racemization.

Characterization and Validation

Spectroscopic Data

Q & A

Q. What are the key synthetic pathways for enantioselective synthesis of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)?

The synthesis typically involves three stages: (i) preparation of chiral precursors like (S)-(+)-2-phenylglycinol, (ii) cyclization to form oxazoline rings, and (iii) stereochemical control via bridging groups. For example, a method using L-valinol and TsCl achieved 83% yield with >99% enantiomeric excess (ee) through controlled tosylation and ring-closing steps . Another approach using (S)-(+)-2-phenylglycinol reported a total yield of 83.2–94.5% across three stages, emphasizing temperature control and solvent selection (e.g., DCM for low-temperature reactions) to preserve stereochemistry .

Q. How is the stereochemical integrity of the compound validated during synthesis?

Polarimetry (specific optical rotation), chiral HPLC, and spectroscopic methods (e.g., -NMR and -NMR) are critical. For instance, optical rotation measurements confirmed the (4S,4'S) configuration in derivatives synthesized from (S)-(+)-2-phenylglycinol, while NOESY NMR resolved spatial arrangements of benzyl substituents . GC-MS and IR further verified functional group retention and molecular ion peaks .

Q. What are the primary challenges in achieving high yields during the final cyclization step?

Competing side reactions (e.g., racemization or ring-opening) are mitigated by using mild bases (NEt) and low temperatures (0°C to room temperature). Evidence shows that DMAP catalysis in TsCl-mediated reactions minimizes epimerization, maintaining >99% ee .

Advanced Research Questions

Q. How does the chiral environment of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) influence its application in asymmetric catalysis?

The compound’s rigid bis(oxazoline) framework creates a chiral pocket, enabling enantioselective induction in Diels-Alder or Henry reactions. Studies on analogous bis(oxazoline) ligands demonstrated up to 95% ee in asymmetric cyclopropanations, attributed to steric effects from benzyl groups and electronic tuning via the propane-2,2-diyl bridge .

Q. What contradictions exist in reported biological activity data for phenyloxazole derivatives, and how can they be resolved?

Preliminary studies suggest phenyloxazole moieties exhibit anti-inflammatory and antitumor activity, but results vary due to differences in substituent positioning. For example, 4-benzyl groups enhance hydrophobic interactions with protein targets, while improper stereochemistry reduces binding affinity . Standardized assays (e.g., kinase inhibition profiling) and crystallographic studies are recommended to reconcile discrepancies .

Q. What methodological advancements are needed to optimize the compound’s use in liquid crystal research?

Current limitations include thermal instability above 150°C and narrow mesophase ranges. Incorporating electron-withdrawing groups (e.g., fluorine) on the benzyl rings could improve thermal stability, as seen in related liquid crystal derivatives . Computational modeling (DFT) is advised to predict mesomorphic behavior before synthesis .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies using similar precursors?

Discrepancies arise from divergent purification techniques (e.g., column chromatography vs. recrystallization) and solvent purity. For example, one study achieved 94.5% yield using freshly distilled DCM, while another reported 83% with commercial-grade solvent . Strict solvent drying (e.g., molecular sieves) and inert atmospheres are critical for reproducibility .

Methodological Recommendations

- Stereochemical Purity: Use chiral shift reagents (e.g., Eu(hfc)) in NMR to detect trace enantiomers .

- Reaction Monitoring: Employ in-situ FTIR to track oxazoline ring formation and prevent over-reaction .

- Biological Assays: Pair in-vitro screens with molecular docking to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.